molecular formula C11H18O5 B1584403 (1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane CAS No. 20881-04-3

(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

Cat. No.: B1584403
CAS No.: 20881-04-3
M. Wt: 230.26 g/mol
InChI Key: NKZDPBSWYPINNF-BZNPZCIMSA-N
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Description

The compound (1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane is a tricyclic ether featuring a complex oxygenated scaffold with four methyl substituents.

Properties

IUPAC Name

(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDPBSWYPINNF-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@H](O1)[C@@H]3[C@H](O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174993
Record name alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20881-04-3
Record name alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020881043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares structural homology with two closely related derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Bicyclo System Stereochemistry
(1S,2R,6R,8R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane (Target) C₁₂H₁₈O₅ 266.27 Ethers, Methyl groups Tricyclo[6.4.0.0²,⁶] 1S,2R,6R,8R
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid C₁₃H₂₀O₇ 274.27 Carboxylic acid, Ethers Tricyclo[7.3.0.0²,⁶] 1S,2R,6R,8S,9R
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate C₁₄H₂₂O₇ 302.32 Acetate ester, Ethers Tricyclo[7.3.0.0²,⁶] 1S,2R,6S,8R,9R

Key Observations:

Ring System Variations :

  • The target compound’s tricyclo[6.4.0.0²,⁶] system differs from the [7.3.0.0²,⁶] framework in analogs, altering ring strain and conformational flexibility.
  • The larger tricyclo[7.3.0.0²,⁶] system in analogs may enhance solubility due to increased polarity from additional oxygen atoms .

The acetate ester analog () has enhanced lipophilicity (XLogP3 ≈ 0.2–1.5 predicted) due to the ester group, making it more suitable for membrane permeation .

Stereochemical Nuances :

  • The 8R configuration in the target compound contrasts with the 8S configuration in the carboxylic acid derivative, which could significantly affect bioactivity and enantioselective interactions .

Biological Activity

(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is a complex organic compound with significant potential in various biological applications. Its unique structural properties suggest possible interactions with biological systems that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C23H46O5C_{23}H_{46}O_5, and it possesses a highly branched structure characterized by multiple oxygen atoms integrated into a tricyclic framework. The stereochemistry at several chiral centers contributes to its biological activity.

PropertyValue
Molecular Weight398.63 g/mol
LogP (octanol-water partition coefficient)3.93
Polar Surface Area65 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

Antimicrobial Properties

Research has indicated that compounds similar in structure to this compound exhibit antimicrobial properties. For instance:

  • Case Study : A study involving derivatives of this compound demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing inflammatory diseases.

Antioxidant Activity

Antioxidant properties have been attributed to this compound:

  • Experimental Evidence : In assays measuring free radical scavenging activity (DPPH assay), the compound exhibited a dose-dependent reduction in radical formation, indicating its potential as an antioxidant agent.

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and oxidative stress response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Reactant of Route 2
Reactant of Route 2
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

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